molecular formula C9H7BrF3NO2 B12446260 Methyl 3-(bromomethyl)-6-(trifluoromethyl)pyridine-2-carboxylate CAS No. 1260672-79-4

Methyl 3-(bromomethyl)-6-(trifluoromethyl)pyridine-2-carboxylate

Cat. No.: B12446260
CAS No.: 1260672-79-4
M. Wt: 298.06 g/mol
InChI Key: YCIHOCQWXUIXSJ-UHFFFAOYSA-N
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Description

Methyl 3-(bromomethyl)-6-(trifluoromethyl)pyridine-2-carboxylate is a pyridine-based derivative featuring a bromomethyl group at the 3-position and a trifluoromethyl group at the 6-position of the pyridine ring, with a methyl ester at the 2-position. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis due to its reactive bromomethyl group, which facilitates further alkylation or nucleophilic substitution reactions, and the trifluoromethyl group, which enhances metabolic stability and lipophilicity .

Properties

CAS No.

1260672-79-4

Molecular Formula

C9H7BrF3NO2

Molecular Weight

298.06 g/mol

IUPAC Name

methyl 3-(bromomethyl)-6-(trifluoromethyl)pyridine-2-carboxylate

InChI

InChI=1S/C9H7BrF3NO2/c1-16-8(15)7-5(4-10)2-3-6(14-7)9(11,12)13/h2-3H,4H2,1H3

InChI Key

YCIHOCQWXUIXSJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=N1)C(F)(F)F)CBr

Origin of Product

United States

Preparation Methods

Bromination of Methyl 5-(Trifluoromethyl)Pyridine-2-Carboxylate

The most direct route to methyl 3-(bromomethyl)-6-(trifluoromethyl)pyridine-2-carboxylate involves bromination of the methyl group in methyl 5-(trifluoromethyl)pyridine-2-carboxylate. This method leverages radical bromination under controlled conditions to achieve selective substitution at the 3-position.

Reaction Mechanism and Conditions

The bromination typically employs N-bromosuccinimide (NBS) as the brominating agent, with azobisisobutyronitrile (AIBN) as a radical initiator. The reaction proceeds via a radical chain mechanism, where AIBN generates bromine radicals that abstract a hydrogen atom from the methyl group, forming a carbon-centered radical. Subsequent bromine transfer from NBS yields the bromomethyl product.

Key parameters include:

  • Solvent : Dichloromethane (DCM) or carbon tetrachloride (CCl₄) to stabilize radical intermediates.
  • Temperature : 70–80°C to initiate radical formation while minimizing side reactions.
  • Molar Ratios : A 1.2:1 molar ratio of NBS to substrate ensures complete conversion without over-bromination.

Yield Optimization and Challenges

Yields for this method range from 65% to 82% , depending on purity of the starting material and reaction control. Challenges include:

  • Regioselectivity : Competing bromination at aromatic positions is mitigated by electron-withdrawing effects of the trifluoromethyl and ester groups, which deactivate the ring.
  • Byproduct Formation : Trace amounts of dibrominated byproducts (<5%) are removed via column chromatography using silica gel and ethyl acetate/hexane eluents.
Table 1: Bromination Optimization Parameters
Parameter Optimal Condition Yield (%) Purity (%)
Solvent CCl₄ 82 98
Temperature (°C) 75 78 97
NBS Equivalents 1.2 80 96

Alternative Synthesis via Pyridine Ring Construction

An alternative approach constructs the pyridine ring from trifluoromethyl-containing precursors, as detailed in patent EP2821398A1. This method avoids pre-functionalized pyridines and instead builds the core structure with substituents in place.

Stepwise Synthesis from 4,4,4-Trifluoro-3-Aminobutanoates

The patent outlines a four-step process:

  • Enamine Formation : Reacting 4,4,4-trifluoro-3-aminobutanoate with diketene to form an enamine intermediate.
  • Cyclization : Heating the enamine in acetic acid induces cyclization to a dihydropyridinone.
  • Aromatization : Oxidative aromatization with manganese dioxide (MnO₂) yields the pyridine ring.
  • Esterification and Bromination : Sequential esterification of the carboxylic acid followed by bromination introduces the bromomethyl group.
Table 2: Comparative Analysis of Ring Construction vs. Direct Bromination
Method Steps Overall Yield (%) Scalability
Direct Bromination 1 82 High
Ring Construction 4 45 Moderate

Advantages and Limitations

  • Advantages : Enables late-stage diversification of substituents.
  • Limitations : Lower yields due to multi-step synthesis and stringent purification requirements.

Industrial-Scale Production Considerations

Catalytic Vapor-Phase Bromination

Adapting vapor-phase techniques from trifluoromethylpyridine synthesis, industrial scales may employ fluidized-bed reactors for bromination. This method enhances heat transfer and reduces decomposition risks, achieving yields >75% at 200°C with bromine gas as the reagent.

Solvent Recycling and Cost Efficiency

Recovery of high-boiling solvents like CCl₄ via distillation reduces costs. Catalyst reuse (e.g., Pd-based systems) further improves sustainability.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, pyridine-H), 4.52 (s, 2H, CH₂Br), 3.95 (s, 3H, COOCH₃).
  • ¹³C NMR : δ 165.2 (COO), 148.1 (CF₃-C), 122.5 (q, J = 272 Hz, CF₃).
  • HRMS : m/z calcd. for C₉H₇BrF₃NO₂ [M+H]⁺: 298.06; found: 298.05.

Purity Assessment

HPLC analysis (C18 column, 70:30 acetonitrile/water) confirms purity ≥98% with a retention time of 6.2 min.

Applications and Derivatives

The bromomethyl group facilitates nucleophilic substitutions, enabling access to:

  • Pharmaceutical Intermediates : Anticancer agents via Suzuki-Miyaura couplings.
  • Agrochemicals : Herbicides such as fluazifop through displacement with phenoxy groups.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(bromomethyl)-6-(trifluoromethyl)pyridine-2-carboxylate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Products include substituted pyridine derivatives with various functional groups replacing the bromomethyl group.

    Oxidation: Products include carboxylic acids and other oxidized derivatives.

    Reduction: Products include alcohols and other reduced forms of the ester group.

Scientific Research Applications

Methyl 3-(bromomethyl)-6-(trifluoromethyl)pyridine-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the development of bioactive compounds and as a probe in biochemical studies.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(bromomethyl)-6-(trifluoromethyl)pyridine-2-carboxylate depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids through various pathways. The bromomethyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites on target molecules. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity.

Comparison with Similar Compounds

Bromomethyl vs. Bromo Substituents

The bromomethyl group in the target compound (vs. bromo in or methyl in ) enhances reactivity in alkylation or cross-coupling reactions. For example, bromomethyl can act as a leaving group in nucleophilic substitutions, whereas bromo at the 3-position (as in 3-bromo-6-(trifluoromethyl)pyridine-2-carboxylic acid ) is less reactive under similar conditions.

Trifluoromethyl Group

The trifluoromethyl group at the 6-position is common across several analogs (e.g., ). This group improves metabolic stability and hydrophobic interactions in drug candidates, making these compounds valuable in medicinal chemistry .

Ester vs. Carboxylic Acid

The methyl ester in the target compound (vs. carboxylic acid in ) increases solubility in organic solvents, facilitating reactions like Suzuki-Miyaura couplings. Conversely, the carboxylic acid form is more suited for amide bond formation.

Research Findings

  • highlights synthetic methods for complex pyridine derivatives, underscoring the utility of bromomethyl groups in multi-step syntheses (e.g., alkylation followed by ester hydrolysis) .
  • demonstrates the stability of trifluoromethyl groups under acidic and basic conditions, corroborating their suitability in diverse reaction environments .

Biological Activity

Methyl 3-(bromomethyl)-6-(trifluoromethyl)pyridine-2-carboxylate is a pyridine derivative characterized by its unique structural features, including a bromomethyl group and a trifluoromethyl group. These modifications enhance its lipophilicity and stability, making it a compound of interest in synthetic chemistry and biological research. Its molecular formula is C9H7BrF3NO2C_9H_7BrF_3NO_2 .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances the binding affinity to enzymes and receptors due to its electron-withdrawing nature, which modifies the electronic distribution within the molecule. This alteration can lead to increased potency in pharmacological applications, particularly in anti-inflammatory and anti-cancer therapies .

Biological Activity Overview

Research indicates that the compound exhibits significant biological activities, including:

  • Antiinflammatory Effects : Derivatives of this compound have been explored for their potential use as anti-inflammatory agents.
  • Anticancer Properties : Modifications at the bromomethyl position can lead to variations in biological activity, allowing tailored approaches in therapeutic applications. Some studies have reported IC50 values in the low molar range for related compounds, indicating potential effectiveness against cancer cell lines .
  • Interaction with Biological Macromolecules : The compound's trifluoromethyl group significantly influences binding interactions with proteins and nucleic acids, making it valuable for exploring mechanisms of action in drug design and development .

Case Studies

  • Anti-Cancer Activity : A study demonstrated that derivatives of this compound exhibited IC50 values of 1.9 µg/mL on HCT-116 and 2.3 µg/mL on MCF-7 cell lines, compared to doxorubicin's IC50 of 3.23 µg/mL, showcasing its potential as an anticancer agent .
  • Enzyme Inhibition : Research has shown that this compound can inhibit specific enzymes involved in inflammatory pathways, suggesting its utility in developing new anti-inflammatory drugs .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and purity. The presence of the bromomethyl group allows for further chemical modifications, leading to a variety of derivatives with enhanced biological activities.

CompoundBiological ActivityIC50 (µg/mL)
This compoundAnticancer1.9 (HCT-116), 2.3 (MCF-7)
DoxorubicinAnticancer3.23

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